2-Phenylbenzyl isothiocyanate

Descripción general

Descripción

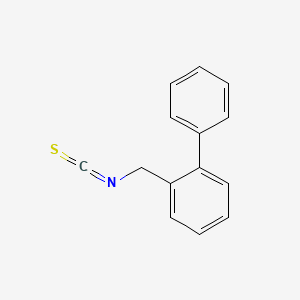

2-Phenylbenzyl isothiocyanate is an organic compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is a valuable building block in synthetic chemistry and has attracted significant attention from both biologists and chemists due to its versatile applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenylbenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-phenylbenzylamine with thiophosgene or its derivatives. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired isothiocyanate product. Another method involves the use of carbon disulfide and a base, such as triethylamine, to form a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, sustainable and environmentally friendly methods, such as the use of elemental sulfur and catalytic amounts of amine bases, are being explored to minimize the use of toxic reagents and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylbenzyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amines or thiourea derivatives.

Substitution: Thiourea derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

PBITC exhibits significant anticancer activity through multiple mechanisms:

- Apoptosis Induction : Similar to other isothiocyanates, PBITC can induce apoptosis in various cancer cell lines by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and p53 .

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in cancer cells, preventing their proliferation. This effect is often linked to the inhibition of cyclins and cyclin-dependent kinases .

Case Studies

- Breast Cancer : In vitro studies have demonstrated that PBITC can inhibit the growth of breast cancer cells by inducing apoptosis and reducing cell viability .

- Lung Cancer : Research indicates that PBITC may enhance the efficacy of conventional chemotherapeutics in lung cancer models, suggesting its potential as an adjuvant therapy .

Antimicrobial Effects

Broad-Spectrum Activity

PBITC possesses antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that PBITC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Fungal Activity : It has also demonstrated antifungal activity against common pathogens such as Candida species, indicating its potential use in treating fungal infections .

Neuroprotective Effects

Potential Applications in Neurodegeneration

Recent studies have suggested that PBITC may offer neuroprotective benefits:

- Oxidative Stress Reduction : PBITC has been observed to mitigate oxidative stress-induced neuronal damage in vitro, which is critical in conditions like Parkinson's disease .

- Neurotrophic Effects : The compound may promote neuronal survival and differentiation, providing a therapeutic avenue for neurodegenerative diseases .

Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Phenylbenzyl isothiocyanate involves its ability to interact with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. The compound’s ability to modulate signaling pathways and gene expression also contributes to its biological effects.

Comparación Con Compuestos Similares

2-Phenylbenzyl isothiocyanate can be compared with other isothiocyanates, such as:

Allyl isothiocyanate: Known for its pungent odor and antimicrobial properties.

Benzyl isothiocyanate: Exhibits strong anticancer activity and is commonly found in cruciferous vegetables.

Phenethyl isothiocyanate: Known for its chemopreventive properties and ability to induce phase II detoxification enzymes.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its phenylbenzyl moiety enhances its lipophilicity and ability to interact with hydrophobic sites on proteins, making it a valuable compound for various applications.

Actividad Biológica

2-Phenylbenzyl isothiocyanate (PBITC) is an organic compound belonging to the isothiocyanate class, characterized by the functional group -N=C=S. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

PBITC exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, research indicates that isothiocyanates can disrupt microbial cell membranes and interfere with metabolic processes .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

PBITC's anticancer properties have been a focal point of research. It has been found to induce apoptosis in various cancer cell lines through multiple mechanisms, including:

- Cell Cycle Arrest : PBITC can halt the cell cycle at specific phases, preventing cancer cell proliferation.

- Induction of Apoptosis : The compound activates caspases and other apoptotic pathways leading to programmed cell death.

- Detoxification Enzyme Induction : It enhances the activity of phase II detoxifying enzymes, which help in the elimination of carcinogens .

Summary Table of Biological Activities

The biological effects of PBITC are largely attributed to its ability to interact with cellular proteins and enzymes. The isothiocyanate group forms covalent bonds with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition : This results in the disruption of critical cellular processes.

- Apoptosis Induction : By modulating signaling pathways such as Nrf2 and NF-κB, PBITC influences gene expression related to cell survival and death .

Study 1: Anticancer Effects on Human Tumor Cells

A study investigated the effects of PBITC on human breast cancer cells. The results demonstrated that PBITC treatment led to a significant reduction in cell viability and increased apoptotic markers. The study concluded that PBITC could be a promising agent for breast cancer therapy due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of PBITC in a murine model of colitis. The administration of PBITC resulted in decreased levels of inflammatory markers and improved histological scores compared to control groups. This suggests potential therapeutic applications for inflammatory bowel diseases .

Propiedades

IUPAC Name |

1-(isothiocyanatomethyl)-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-11-15-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVOXMXDKJRDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442689-74-9 | |

| Record name | 2-Phenylbenzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.